molecular formula C19H20F3N5O5 B11514987 2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol CAS No. 330177-41-8

2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol

Cat. No.: B11514987
CAS No.: 330177-41-8
M. Wt: 455.4 g/mol
InChI Key: CCRXWNIORWCGHP-UHFFFAOYSA-N
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Description

2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes nitro groups and a trifluoromethyl group attached to a piperazine ring. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro groups. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts reaction. The piperazine ring is then incorporated via nucleophilic substitution reactions. The final step involves the formation of the ethanolamine moiety through a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)benzoic acid
  • (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone
  • 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine

Uniqueness

Compared to similar compounds, 2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol stands out due to its combination of nitro and trifluoromethyl groups attached to a piperazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

330177-41-8

Molecular Formula

C19H20F3N5O5

Molecular Weight

455.4 g/mol

IUPAC Name

2-[2-nitro-5-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anilino]ethanol

InChI

InChI=1S/C19H20F3N5O5/c20-19(21,22)13-1-3-17(18(11-13)27(31)32)25-8-6-24(7-9-25)14-2-4-16(26(29)30)15(12-14)23-5-10-28/h1-4,11-12,23,28H,5-10H2

InChI Key

CCRXWNIORWCGHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCO)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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